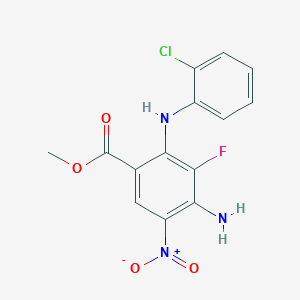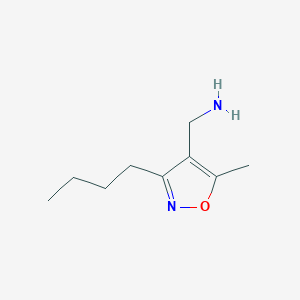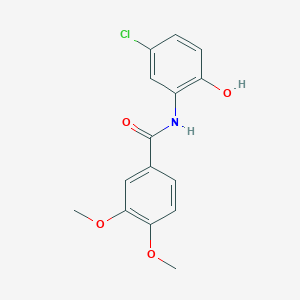
4-pyridin-2-yl-1H-quinazolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-pyridin-2-yl-1H-quinazolin-2-one is a heterocyclic compound that features a quinazolinone core structure with a pyridine ring attached at the second position. This compound is part of a broader class of quinazolinone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Quinazolinones have been studied extensively due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-pyridin-2-yl-1H-quinazolin-2-one can be achieved through various synthetic routes. One common method involves the annulation of anthranilic esters with N-pyridyl ureas. This process includes the formation of N-aryl-N’-pyridyl ureas followed by cyclocondensation into the corresponding fused heterocycles. The reaction does not require the use of metal catalysts and proceeds with moderate to good yields (up to 89%) under mild conditions .
Another method involves the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones . This method is efficient and provides high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that can be performed under environmentally benign conditions. The use of aryne intermediates generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride has been reported as an efficient and eco-friendly method for the preparation of quinazolinone derivatives .
化学反应分析
Types of Reactions
4-pyridin-2-yl-1H-quinazolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-2,4-diones.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinazolin-2,4-diones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinone derivatives depending on the reagents used.
科学研究应用
4-pyridin-2-yl-1H-quinazolin-2-one has numerous scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 4-pyridin-2-yl-1H-quinazolin-2-one involves its interaction with specific molecular targets and pathways. For instance, quinazolinone derivatives have been shown to inhibit various enzymes and receptors, such as kinases and G-protein-coupled receptors. These interactions can lead to the modulation of cellular signaling pathways, resulting in therapeutic effects such as apoptosis induction in cancer cells and inhibition of microbial growth .
相似化合物的比较
Similar Compounds
3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones: Similar structure but with additional dione functionality.
4-phenoxyquinazoline: Contains a phenoxy group instead of a pyridinyl group.
2-phenoxypyridine: Pyridine derivative with a phenoxy group.
Uniqueness
4-pyridin-2-yl-1H-quinazolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridinyl group enhances its ability to interact with various biological targets, making it a valuable compound for drug discovery and development .
属性
分子式 |
C13H9N3O |
|---|---|
分子量 |
223.23 g/mol |
IUPAC 名称 |
4-pyridin-2-yl-1H-quinazolin-2-one |
InChI |
InChI=1S/C13H9N3O/c17-13-15-10-6-2-1-5-9(10)12(16-13)11-7-3-4-8-14-11/h1-8H,(H,15,16,17) |
InChI 键 |
DFPCQQPVJMMFAA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NC(=O)N2)C3=CC=CC=N3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2S,5R)-4-methyl-7-oxo-6-(prop-2-en-1-yloxy)-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxylicacid](/img/structure/B8419569.png)
![1-[5-(Difluoromethyl)pyridin-2-yl]-1H-pyrrole-3-carboxylic acid](/img/structure/B8419572.png)




![tert-butyl 6-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1,4-oxazepane-4-carboxylate](/img/structure/B8419600.png)
